

# Application Notes and Protocols: Characterization of 1,4-Benzodioxan-2- carboxylic acid

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## Compound of Interest

Compound Name: 1,4-Benzodioxan-2-carboxylic acid

Cat. No.: B021209

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## Introduction

**1,4-Benzodioxan-2-carboxylic acid** is a key heterocyclic compound and a valuable building block in the synthesis of various biologically active molecules and pharmaceuticals. Its structural elucidation and purity assessment are critical for its application in research and drug development. This document provides detailed application notes and protocols for the characterization of **1,4-Benzodioxan-2-carboxylic acid** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These protocols are intended for researchers, scientists, and professionals in the field of analytical chemistry and drug development.

## Chemical Structure

The chemical structure of **1,4-Benzodioxan-2-carboxylic acid** is presented below with conventional atom numbering for spectral assignments.

Figure 1: Structure of **1,4-Benzodioxan-2-carboxylic acid** with atom numbering.

## Spectroscopic Data

The following tables summarize the expected quantitative data from NMR and MS analyses of **1,4-Benzodioxan-2-carboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1\text{H}$  NMR (400 MHz, DMSO- $\text{d}_6$ ) Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
10.64	s	1H	COOH
6.81-6.91	m	4H	Ar-H (H-5, H-6, H-7, H-8)
5.12	t	1H	H-2
4.94	d	1H	H-3a
4.51	dd	1H	H-3b

s: singlet, d: doublet, t: triplet, dd: doublet of doublets, m: multiplet

Table 2: Predicted  $^{13}\text{C}$  NMR (100 MHz, DMSO- $\text{d}_6$ ) Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~170	C-9 (COOH)
~143	C-4a/C-8a
~142	C-4a/C-8a
~122	C-6/C-7
~121	C-6/C-7
~117	C-5/C-8
~116	C-5/C-8
~78	C-2
~64	C-3

Note: These are predicted chemical shifts based on the analysis of structurally related compounds. Actual experimental values may vary.

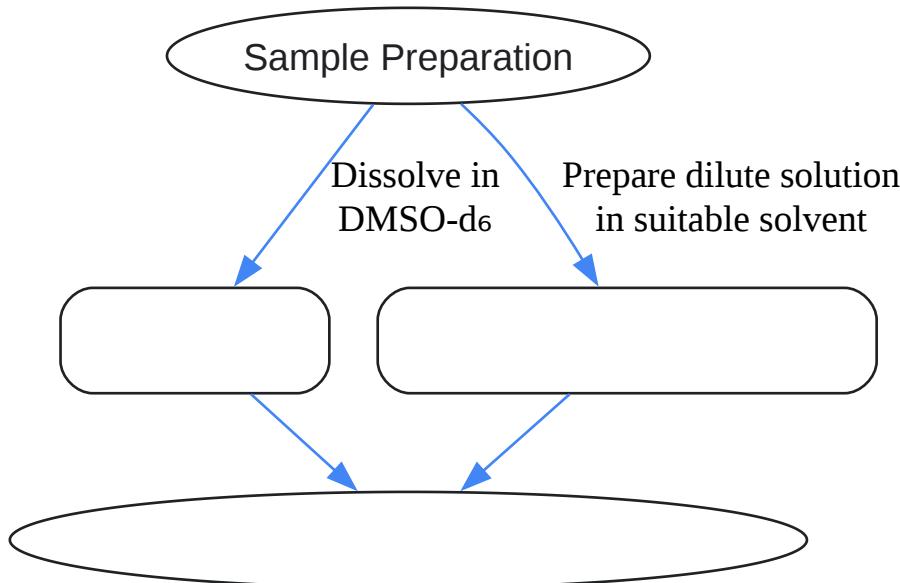
## Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

m/z	Proposed Fragment
180	$[M]^+$
135	$[M - COOH]^+$
108	$[C_6H_4(OH)_2]^+$ (Catechol)
77	$[C_6H_5]^+$

## Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of **1,4-Benzodioxan-2-carboxylic acid**.



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Figure 2: General experimental workflow for spectroscopic analysis.

## NMR Spectroscopy Protocol

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of **1,4-Benzodioxan-2-carboxylic acid**.
  - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (400 MHz Spectrometer):[\[1\]](#)[\[2\]](#)
  - <sup>1</sup>H NMR:
    - Observe Frequency: 400 MHz
    - Solvent: DMSO-d<sub>6</sub>
    - Temperature: 298 K
    - Number of Scans: 16
    - Relaxation Delay: 1.0 s
    - Pulse Width: 30°
  - <sup>13</sup>C NMR:
    - Observe Frequency: 100 MHz
    - Solvent: DMSO-d<sub>6</sub>
    - Temperature: 298 K
    - Number of Scans: 1024
    - Relaxation Delay: 2.0 s

- Pulse Program: Proton-decoupled
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the resulting spectrum.
  - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
  - Assign the peaks based on their chemical shifts, multiplicities, and integration values.

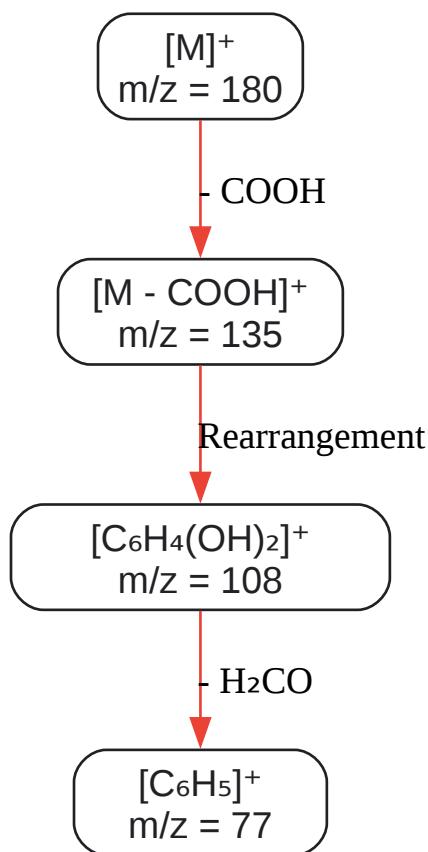
## Mass Spectrometry Protocol

- Sample Preparation:
  - Prepare a stock solution of **1,4-Benzodioxan-2-carboxylic acid** at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.
  - Further dilute the stock solution to a final concentration of approximately 10  $\mu\text{g}/\text{mL}$  for analysis.
- Instrument Parameters (Electron Ionization - EI):
  - Ionization Mode: Electron Ionization (EI)
  - Ion Source Temperature: 200-250 °C
  - Electron Energy: 70 eV
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
  - Scan Range: m/z 50-300
- Data Analysis:
  - Identify the molecular ion peak ( $[\text{M}]^+$ ).

- Analyze the fragmentation pattern to identify characteristic fragment ions.
- Propose a fragmentation mechanism consistent with the observed spectrum.

## Proposed Fragmentation Pathway

The proposed electron ionization mass spectrometry (EI-MS) fragmentation pathway for **1,4-Benzodioxan-2-carboxylic acid** is depicted below. The initial event is the formation of the molecular ion, followed by characteristic losses of the carboxylic acid group and subsequent fragmentation of the benzodioxan ring.



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Figure 3: Proposed EI-MS fragmentation pathway.

## Conclusion

The protocols and data presented in this document provide a comprehensive guide for the characterization of **1,4-Benzodioxan-2-carboxylic acid** using NMR and mass spectrometry.

The provided spectral data, though partially predictive for  $^{13}\text{C}$  NMR and MS fragmentation, serve as a robust reference for researchers. Adherence to these protocols will ensure reliable and reproducible analytical results, which are essential for quality control and further applications of this important chemical compound.

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## References

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
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